molecular formula C9H18ClNO3 B15336727 ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride

ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride

Cat. No.: B15336727
M. Wt: 223.70 g/mol
InChI Key: ZEWLEQMKDHDCHV-UHFFFAOYSA-N
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Description

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino and hydroxyl groups, followed by cyclization and subsequent deprotection steps. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are later removed under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and scalability of the synthesis process. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the amino group can produce an amine .

Scientific Research Applications

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate
  • Ethyl (1S,3R,4R)-3-(benzyloxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate

Uniqueness

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications .

Biological Activity

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride, commonly referred to as a derivative of cyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C9H18ClNO3
  • Molecular Weight : 223.7 g/mol
  • CAS Number : 1392745-67-3
  • Purity : Minimum 97% .

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It exhibits structural similarities to amino acids and can influence various physiological processes.

Key Mechanisms:

  • Inhibition of Neurotransmitter Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters such as serotonin and dopamine, potentially leading to increased levels in the synaptic cleft.
  • Receptor Binding : The compound may interact with specific receptor sites in the central nervous system, influencing mood and cognitive functions.

1. Neuroprotective Effects

Research indicates that derivatives of cyclohexanecarboxylic acid can exhibit neuroprotective properties. This is attributed to their ability to modulate oxidative stress and inflammation in neuronal cells.

2. Antidepressant Activity

Studies have suggested that compounds with similar structures can exert antidepressant-like effects in animal models. This is often assessed through behavioral tests such as the forced swim test and tail suspension test.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
Cyclohexanecarboxylic Acid DerivativeDemonstrated significant antidepressant effects in rodent models.
Related Amino Acid DerivativesShowed neuroprotective effects against oxidative stress in vitro.

Safety and Toxicology

This compound has been classified under several hazard categories:

  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2A).
  • Respiratory Irritation : May cause respiratory irritation (Category 3) .

Properties

IUPAC Name

ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLEQMKDHDCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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